molecular formula C11H23N5O5 B605857 Azido-PEG4-hydrazide HCl Salt CAS No. 2170240-96-5

Azido-PEG4-hydrazide HCl Salt

Cat. No. B605857
CAS RN: 2170240-96-5
M. Wt: 305.34
InChI Key: BUAWGAVOHIVJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG4-hydrazide HCl Salt is a PEG linker containing an azide group and a hydrazide group . The hydrophilic PEG spacer increases the solubility of a compound in aqueous media .


Synthesis Analysis

Azido-PEG4-hydrazide HCl Salt is a PEG-based linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular formula of Azido-PEG4-hydrazide HCl Salt is C11H23N5O5 . It has a molecular weight of 305.3 g/mol .


Chemical Reactions Analysis

The azide group in Azido-PEG4-hydrazide HCl Salt can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrazide group can react with an aldehyde to form a semi-permanent hydrozone bond .


Physical And Chemical Properties Analysis

Azido-PEG4-hydrazide HCl Salt has a molecular weight of 305.3 g/mol . The compound should be stored at -20°C .

Scientific Research Applications

Click Chemistry for Bioconjugation

Azido-PEG4-hydrazide: is widely used in click chemistry , a method for attaching a probe or substrate to a specific biomolecule in a biological sample . The azide group of Azido-PEG4-hydrazide reacts with an alkyne, BCN, or DBCO to form a stable triazole linkage . This bioconjugation technique is pivotal for creating complex biomolecular assemblies for diagnostic or therapeutic purposes.

Drug Delivery Systems

The compound’s ability to form a stable linkage makes it ideal for the development of drug delivery systems . For instance, Azido-PEG4-hydrazide has been used to create ultrasmall nanoparticles for the delivery of doxorubicin, improving the therapeutic index for high-grade glioma . This application demonstrates the potential of Azido-PEG4-hydrazide in enhancing the efficacy and safety of chemotherapeutic agents.

Glycobiology Research

In glycobiology , Azido-PEG4-hydrazide facilitates the non-invasive imaging of glycans in living systems and selective metabolic engineering . It provides a chemical handle for glycomics studies, aiding in the understanding of glycan functions in physiological and pathological processes.

Protein Labeling

The hydrazide group of Azido-PEG4-hydrazide reacts with aldehydes to form semi-permanent hydrazone bonds, making it suitable for protein labeling . This application is particularly useful in the study of protein function and interaction, as well as in the development of protein-based diagnostics.

Hydrogel Formation

Azido-PEG4-hydrazide can be used to create in situ cross-linkable hydrogels via copper-free click reactions . These hydrogels have potential clinical applications, such as in cartilage regeneration, where they can provide a biocompatible scaffold for tissue engineering.

Surface Modification of Viruses for Drug Discovery

The compound’s bioorthogonal properties allow for the surface modification of viruses . This technique can be employed to alter viral surface proteins, facilitating the discovery of new antiviral drugs or enhancing the efficacy of existing ones.

Future Directions

Azido-PEG4-hydrazide HCl Salt is a promising compound for drug delivery . It can be used in the synthesis of PROTACs , which are a new class of drugs that have shown promise in treating various diseases.

properties

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h1-10,12H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAWGAVOHIVJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azido-PEG4-hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG4-hydrazide HCl Salt
Reactant of Route 2
Azido-PEG4-hydrazide HCl Salt
Reactant of Route 3
Azido-PEG4-hydrazide HCl Salt
Reactant of Route 4
Reactant of Route 4
Azido-PEG4-hydrazide HCl Salt
Reactant of Route 5
Reactant of Route 5
Azido-PEG4-hydrazide HCl Salt
Reactant of Route 6
Azido-PEG4-hydrazide HCl Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.